molecular formula C8H12N2O2 B3038144 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione CAS No. 7685-87-2

3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione

Cat. No. B3038144
CAS RN: 7685-87-2
M. Wt: 168.19 g/mol
InChI Key: MJCFVTJYDSSDSE-UHFFFAOYSA-N
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Description

The compound “3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2,5-dione scaffold is versatile and has been used in the synthesis of various biologically active compounds .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including pyrrolidine-2,5-diones, can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

1. Organic Synthesis and Medicinal Chemistry

3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione and its derivatives are significant in organic synthesis and medicinal chemistry. They serve as important scaffolds in the development of various organic substances. A study by Yan et al. (2018) explored the conversion of dihydroxypyrrolidine-2,5-dione to maleimide, emphasizing the importance of these compounds in organic synthesis. Their findings contribute to the understanding of the properties and synthesis techniques of pyrrolidine-2,5-diones and maleimides (Yan et al., 2018).

2. Synthesis of Derivatives

Pyrrolidine-2,5-dione derivatives, such as tetramic acids, are obtained through various synthesis methods. For example, Mulholland et al. (1972) described the synthesis of pyrrolidine-2,4-diones by heating with water or nitromethane. This process also yielded other derivatives, showcasing the chemical's versatility in producing a range of compounds (Mulholland, Foster, & Haydock, 1972).

3. Molecular Structure Analysis

Understanding the molecular structure of this compound derivatives is crucial in various fields. Lv et al. (2013) carried out a study to synthesize and characterize novel pyrrolidine-2,5-dione derivatives, confirming their structure through X-ray crystallography. This research provides valuable insights into the compound's molecular configuration (Lv et al., 2013).

4. Anticonvulsant Properties

Some derivatives of pyrrolidine-2,5-dione have been investigated for their anticonvulsant properties. Obniska et al. (2005) synthesized derivatives and tested them for anticonvulsant activity, discovering that certain compounds exhibited significant effects. This research highlights the potential of these derivatives in developing new anticonvulsant drugs (Obniska et al., 2005).

5. Hydrogen Bonding and Crystal Structure

The hydrogen bonding and crystal structure of succinimide derivatives, including pyrrolidine-2,5-diones, are studied to understand their chemical behavior. Argay et al. (1999) examined the hydrogen bond networks and molecular packing of such compounds using X-ray crystallography, contributing to the knowledge of their structural properties (Argay, Fábián, & Kălmăn, 1999).

Future Directions

Pyrrolidine and its derivatives, including “3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione”, have potential applications in drug discovery due to their versatility and the ability to generate structural diversity . They can guide medicinal chemists in the design of new compounds with different biological profiles .

properties

IUPAC Name

3-pyrrolidin-1-ylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7-5-6(8(12)9-7)10-3-1-2-4-10/h6H,1-5H2,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCFVTJYDSSDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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